1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
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Overview
Description
1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a dimethylocta-dienyl group and multiple hydroxyl groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a phenol derivative with a dimethylocta-dienyl halide, followed by oxidation and hydroxylation steps to introduce the hydroxyl groups at specific positions on the phenyl ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one include:
Phenol, 2-(3,7-dimethylocta-2,6-dienyl)-: Shares a similar structure but lacks the additional hydroxyl groups and methylpropanone moiety.
(E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: Contains a similar dimethylocta-dienyl group but is esterified with tetradecanoic acid.
Acetic acid, 1,3,7-trimethylocta-2,6-dienyl ester: Another ester derivative with a similar carbon skeleton.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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